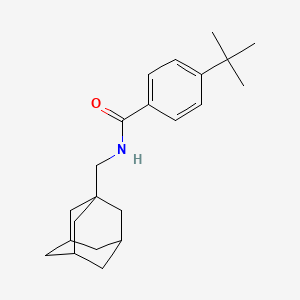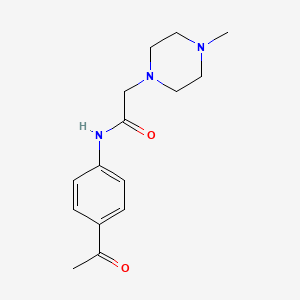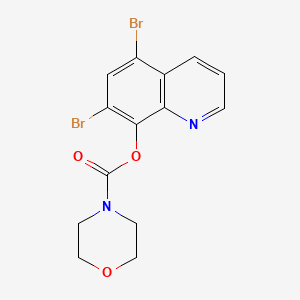
Benzamide, N-(adamantan-1-yl)methyl-4-tert-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-4-TERT-BUTYLBENZAMIDE is a compound that features a unique structure combining an adamantane moiety with a benzamide group Adamantane is a highly symmetrical and rigid polycyclic hydrocarbon, known for its stability and unique chemical properties The tert-butylbenzamide group adds further complexity and potential for diverse chemical interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-4-TERT-BUTYLBENZAMIDE typically involves the reaction of adamantane derivatives with benzamide derivatives. One common method involves the use of adamantane-1-carbaldehyde and 4-tert-butylbenzamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-4-TERT-BUTYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can modify the benzamide group, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and catalysts like copper(II) acetate. Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring .
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-4-TERT-BUTYLBENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-4-TERT-BUTYLBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s stability and facilitate its binding to hydrophobic pockets in proteins. The benzamide group can interact with various functional groups on the target molecules, potentially disrupting their normal function. This compound may affect pathways involved in cell signaling, enzyme activity, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
N-[(ADAMANTAN-1-YL)METHYL]-4-BROMOBENZAMIDE:
N-[(ADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE: Features a methyl group instead of a tert-butyl group, affecting its chemical properties and interactions.
N-[(ADAMANTAN-1-YL)METHYL]-4-CHLOROBENZAMIDE:
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-4-TERT-BUTYLBENZAMIDE stands out due to the presence of the tert-butyl group, which can enhance its hydrophobicity and stability. This unique combination of structural features makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H31NO |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C22H31NO/c1-21(2,3)19-6-4-18(5-7-19)20(24)23-14-22-11-15-8-16(12-22)10-17(9-15)13-22/h4-7,15-17H,8-14H2,1-3H3,(H,23,24) |
InChI Key |
ZWUZLOVXSXVGCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11092154.png)
![2-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B11092155.png)
![ethyl (2Z)-7-methyl-2-[(5-nitrofuran-2-yl)methylidene]-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11092160.png)
![(2E,5E)-5-(1-ethylquinolin-2(1H)-ylidene)-2-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B11092166.png)
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-fluorobenzamide](/img/structure/B11092170.png)
![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B11092178.png)
![4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11092197.png)

![Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11092202.png)
![6-Amino-4-(3-bromophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11092205.png)
![N-benzyl-6-bromo-1-[(4-bromophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11092210.png)

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11092220.png)
![[4-(1-Adamantyl)piperazino][3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YL]methanone](/img/structure/B11092228.png)
